(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a thienyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-thiophenecarboxaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine to form the corresponding amine intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the thienyl ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-methyl(2-thienyl))propan-1-OL: shares similarities with other amino alcohols and thienyl-containing compounds.
(3S)-3-Amino-3-(2-thienyl)propan-1-OL: A similar compound with a different substitution pattern on the thienyl ring.
(3S)-3-Amino-3-(5-methyl(3-thienyl))propan-1-OL: Another analog with a different position of the methyl group.
Uniqueness
The unique combination of the amino group, hydroxyl group, and thienyl ring in this compound gives it distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H13NOS |
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Molecular Weight |
171.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m0/s1 |
InChI Key |
DOKNARALGPKJCL-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@H](CCO)N |
Canonical SMILES |
CC1=CC=C(S1)C(CCO)N |
Origin of Product |
United States |
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